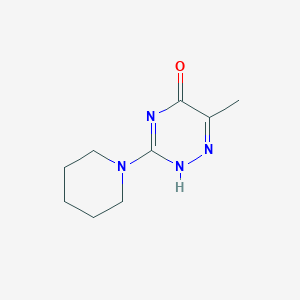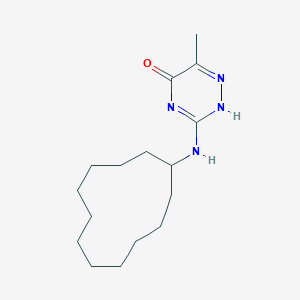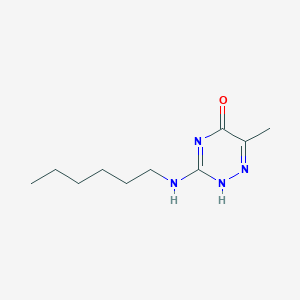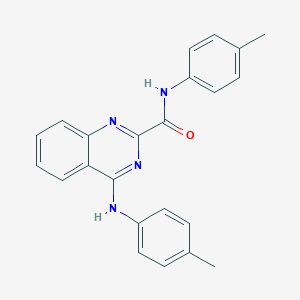
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone, also known as TBE-31, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBE-31 belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in treating various diseases such as cancer, viral infections, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone involves its ability to inhibit ribonucleotide reductase (RNR), an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting RNR, this compound induces DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteases that are involved in programmed cell death. This compound has also been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can make it difficult to administer in animal models. In addition, this compound has a short half-life, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for 4-tert-butylbenzaldehyde N-ethylthiosemicarbazone research. One area of research is to develop new formulations of this compound that can improve its solubility and bioavailability. Another area of research is to investigate the potential of this compound in combination therapy with other anti-cancer drugs. Furthermore, this compound has shown potential in treating viral infections such as HIV and hepatitis C, and further research is needed to explore its efficacy in these areas. Finally, this compound has shown promise in treating neurodegenerative disorders such as Alzheimer's disease, and further research is needed to investigate its potential in this area.
Conclusion
This compound is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit RNR and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. This compound has also shown potential in treating viral infections and neurodegenerative disorders. Although there are some limitations to using this compound in lab experiments, its stability and low toxicity make it an attractive candidate for further research. The future directions for this compound research are exciting, and it will be interesting to see how this compound develops in the coming years.
Synthesemethoden
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 4-tert-butylbenzaldehyde with N-ethylthiosemicarbazide in the presence of a catalyst such as acetic acid. The product obtained is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-tert-butylbenzaldehyde N-ethylthiosemicarbazone has shown promising results in various scientific research applications. One of the significant applications of this compound is in cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. This compound has shown efficacy against various types of cancer, including breast cancer, lung cancer, and leukemia.
Eigenschaften
Molekularformel |
C14H21N3S |
|---|---|
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
1-[(E)-(4-tert-butylphenyl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C14H21N3S/c1-5-15-13(18)17-16-10-11-6-8-12(9-7-11)14(2,3)4/h6-10H,5H2,1-4H3,(H2,15,17,18)/b16-10+ |
InChI-Schlüssel |
UZZWBIIOXBFMPX-MHWRWJLKSA-N |
Isomerische SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)C(C)(C)C |
SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)C(C)(C)C |
Kanonische SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)







![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)

![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)

![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)